

Sodium Isobutyrate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Sodium isobutyrate*

Cat. No.: B1264670

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CAS Number: 996-30-5 Molecular Weight: 110.09 g/mol

This technical guide provides an in-depth overview of **sodium isobutyrate**, a compound of significant interest in biomedical research and drug development. This document details its chemical properties, its well-documented role as a histone deacetylase (HDAC) inhibitor, and its modulatory effects on key cellular signaling pathways. Detailed experimental protocols are provided to facilitate further investigation into its biological functions.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of **sodium isobutyrate** in experimental settings.

Parameter	Value	Reference Cell Line(s)
CAS Number	996-30-5	N/A
Molecular Formula	C ₄ H ₇ NaO ₂	N/A
Molecular Weight	110.09 g/mol	N/A
Typical Cell Culture Concentration	0.25 - 5 mM	Bovine Macrophages, HeLa
Typical Incubation Time	3 - 48 hours	Bovine Macrophages, HeLa

Mechanism of Action: Histone Deacetylase Inhibition

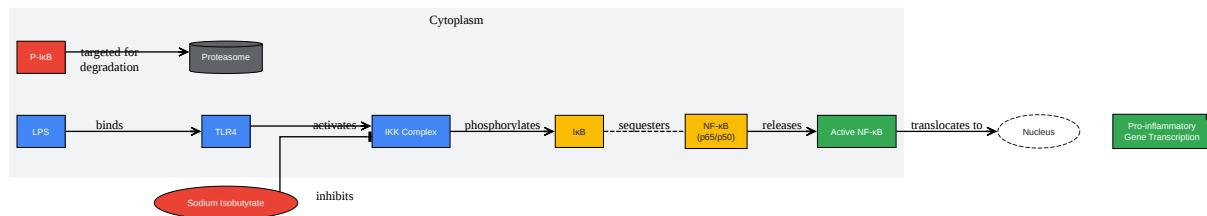
Sodium isobutyrate, often used interchangeably with sodium butyrate in biological studies, is a well-established histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, **sodium isobutyrate** promotes histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of various genes. This epigenetic modification underlies many of its observed cellular effects, including cell cycle arrest, induction of apoptosis, and cellular differentiation.

Modulation of Key Signaling Pathways

Sodium isobutyrate has been shown to modulate several critical intracellular signaling pathways, primarily exerting anti-inflammatory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Sodium isobutyrate** has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic state.[\[1\]](#)[\[2\]](#)[\[3\]](#)

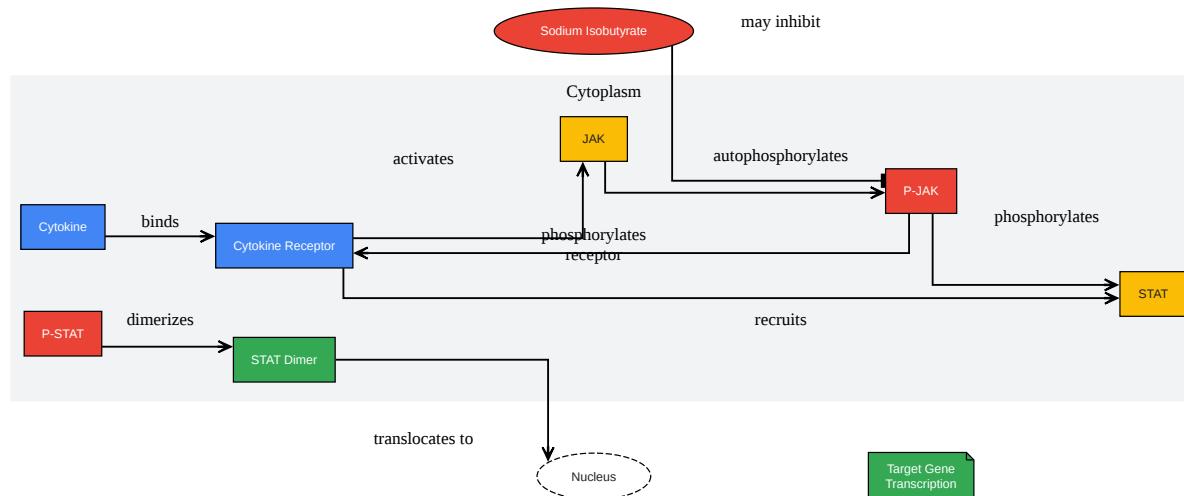


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Inhibition of the NF-κB signaling pathway by **sodium isobutyrate**.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling cascade involved in immunity, cell proliferation, and inflammation.[4] Cytokine binding to their receptors leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[4] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[4] Evidence suggests that **sodium isobutyrate** can interfere with this pathway, contributing to its immunomodulatory effects.



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Modulation of the JAK/STAT signaling pathway by sodium isobutyrate.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of **sodium isobutyrate**.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol is designed to assess the effect of **sodium isobutyrate** on histone acetylation at specific genomic loci.

Materials:

- HeLa cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **Sodium Isobutyrate** (stock solution in sterile water)
- Formaldehyde (37%)
- Glycine
- Cell lysis buffer (e.g., RIPA buffer)
- Protease and phosphatase inhibitor cocktails
- Sodium butyrate (for inclusion in buffers to inhibit HDAC activity post-lysis)[5]
- Antibody against acetylated histone H3 (e.g., anti-H3K9ac)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- Primers for qPCR targeting specific gene promoters

Procedure:

- Cell Treatment: Seed HeLa cells and grow to 70-80% confluence. Treat cells with the desired concentration of **sodium isobutyrate** (e.g., 5 mM) or vehicle control for a specified time (e.g., 24 hours).

- Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- Cell Lysis: Wash cells with ice-cold PBS containing sodium butyrate.^[5] Scrape cells and lyse them in cell lysis buffer supplemented with protease/phosphatase inhibitors and sodium butyrate.
- Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet cell debris.
- Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the chromatin with the anti-acetylated histone antibody overnight at 4°C. A no-antibody control should be included.
- Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
- Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
- DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
- Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers specific to the promoter regions of target genes to determine the enrichment of histone acetylation.

Western Blot for NF-κB and JAK/STAT Pathway Proteins

This protocol details the detection of key protein changes in the NF-κB and JAK/STAT pathways following **sodium isobutyrate** treatment.

Materials:

- Cell line of interest (e.g., bovine macrophages, HeLa)
- Appropriate cell culture medium
- **Sodium Isobutyrate**
- LPS or appropriate cytokine for pathway stimulation
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA or Bradford protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-I κ B α , anti-I κ B α , anti-p-STAT3, anti-STAT3, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment: Plate cells and treat with **sodium isobutyrate** for the desired time. For pathway activation, stimulate with an appropriate agent (e.g., LPS for NF- κ B, a cytokine for JAK/STAT) for a short period (e.g., 15-30 minutes) before harvesting.^[4]
- Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer.^[4] Quantify protein concentration using a BCA or Bradford assay.^[4]
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.^[6]
- Western Blotting: Transfer the separated proteins to a PVDF membrane.

- Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[4] Incubate the membrane with the primary antibody overnight at 4°C.[4]
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6] After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β -actin) to determine the relative changes in protein expression and phosphorylation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with **sodium isobutyrate**.

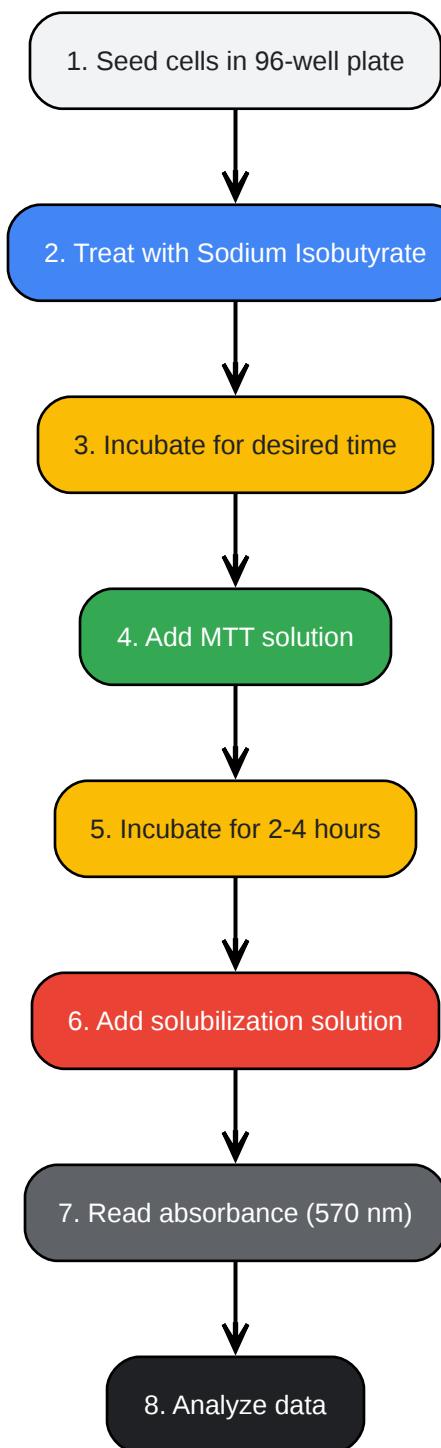
Materials:

- Cells in culture
- 96-well plate
- **Sodium Isobutyrate**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of **sodium isobutyrate** and a vehicle control.

- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.^[7]
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
^[7]
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.^[7]
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.



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Workflow for the MTT cell viability assay.

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